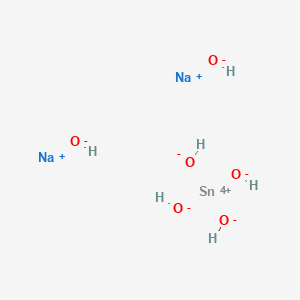
Stannate (Sn(OH)62-), sodium (1:2), (OC-6-11)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannate (Sn(OH)6^2-), sodium (1:2), (OC-6-11)-, also known as disodium tin hexahydroxide, is an inorganic compound with the molecular formula H6Na2O6Sn . It has a molecular weight of 266.73 g/mol . The compound is composed of sodium (Na), water (H2O), and tin powder (Sn) .
Synthesis Analysis
Sodium stannate can be synthesized by dissolving metallic tin or tin (IV) oxide in sodium hydroxide . The reactions are as follows :Molecular Structure Analysis
The anion in sodium stannate is a coordination complex that is octahedral in shape . The Sn—O bond distances average 2.071 Å .Physical And Chemical Properties Analysis
Stannate (Sn(OH)6^2-), sodium (1:2), (OC-6-11)- is a colorless or white solid . It has a density of 4.68 g/cm^3 . The compound has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 6 .Applications De Recherche Scientifique
Electrochemical Migration Inhibition
The compound has been used in the study of electrochemical migration (ECM) of pure tin . The inhibition effect of the compound on ECM was investigated by means of water drop testing and surface characterizations . This application is particularly relevant in the field of metallurgy and materials science.
Production of Pure Tin Coatings
The compound has been used in the production of pure tin coatings from an alkaline bath plating . The plating bath was composed of sodium stannate and sodium hydroxide with sorbitol as an additive . This application is significant in the field of coatings and surface treatments.
Anode Material in Lithium-Ion and Sodium-Ion Batteries
Stannate-based materials, including the compound , have been studied as potential anode materials in lithium-ion and sodium-ion batteries . These materials are strong candidates for next-generation anode materials due to their high theoretical capacity, superior lithium storage mechanism, and suitable operating voltage .
Environmental Applications
The compound has potential environmental applications. For instance, it has been suggested that microbial biopolymers, which could potentially include the compound, can be used as a value-added and sustainable approach to wastewater treatment .
Use in Microelectronics
The compound has been used in the protection of electronic components. It has been shown to inhibit the formation of unwanted metallic outgrowths, termed as whiskers, which can cause short-circuiting of electronic circuits .
Use in Industrial Processes
The compound has been used in industrial processes, particularly in the production of coatings and surface treatments . It has been shown to produce very smooth and shiny coatings, making it a valuable material in various industrial applications .
Safety and Hazards
Propriétés
IUPAC Name |
disodium;tin(4+);hexahydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.6H2O.Sn/h;;6*1H2;/q2*+1;;;;;;;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBLIIMRRPPEO-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Sn+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6Na2O6Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder |
Source


|
| Record name | Stannate (Sn(OH)62-), sodium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
12027-70-2 |
Source


|
| Record name | Sodium stannate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannate (Sn(OH)62-), sodium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

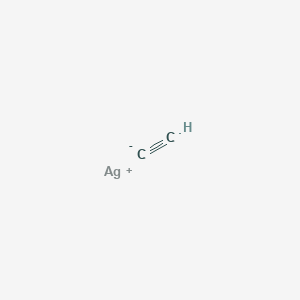

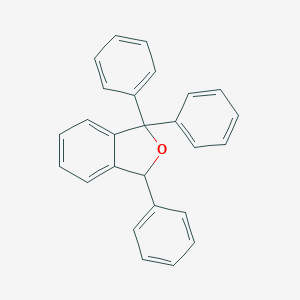


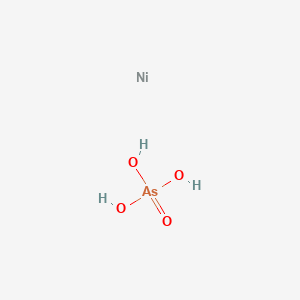




![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
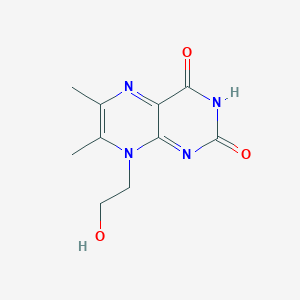
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
